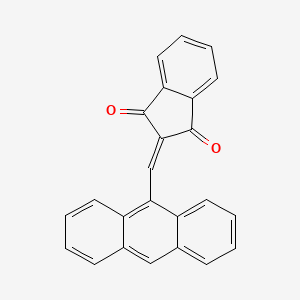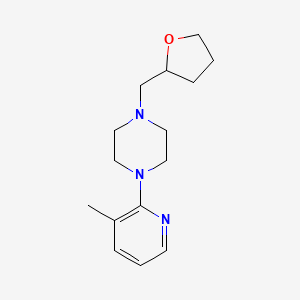![molecular formula C23H26N2O2 B6062595 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6062595.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzofuran-2-carboxamide, commonly known as MPHP, is a synthetic cathinone that has gained popularity in the research community for its potential applications in various scientific studies. MPHP belongs to the class of psychoactive substances that are used as research chemicals to investigate the biochemical and physiological effects of various compounds on the human body.
Mécanisme D'action
The mechanism of action of MPHP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. MPHP has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. MPHP has also been shown to interact with other neurotransmitter systems such as serotonin and glutamate.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals. MPHP has been shown to have a high affinity for the dopamine transporter, which may contribute to its addictive potential.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has several advantages for use in lab experiments. It is a potent stimulant that can be used to investigate the effects of dopamine and norepinephrine on behavior and brain function. MPHP is also relatively easy to synthesize, which makes it more accessible for researchers. However, MPHP has several limitations as well. It has a short half-life and may require multiple doses to maintain its effects. MPHP also has a high potential for abuse and addiction, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on MPHP. One area of interest is the investigation of its effects on the immune system. MPHP has been shown to modulate immune function in animal studies, which may have implications for the treatment of inflammatory disorders. Another area of interest is the investigation of its effects on the cardiovascular system. MPHP has been shown to increase heart rate and blood pressure, which may have implications for the treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of MPHP and its effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction of 1-benzofuran-2-carboxylic acid with N-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with 2-phenylethyl bromide to obtain MPHP. The synthesis of MPHP is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
MPHP has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methcathinone and methylone. MPHP has been used in animal studies to investigate its effects on behavior, cognition, and brain function. It has also been used in vitro studies to investigate its effects on cellular signaling pathways and gene expression.
Propriétés
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-24(23(26)22-16-19-10-5-6-12-21(19)27-22)20-11-7-14-25(17-20)15-13-18-8-3-2-4-9-18/h2-6,8-10,12,16,20H,7,11,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMIFJLPKYUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6062519.png)
![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6062524.png)
![2-[4-[4-(difluoromethoxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6062532.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-2-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B6062534.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6062548.png)
![N,N,4-trimethyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6062562.png)
![N-(tert-butyl)-2-{[1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6062566.png)
![2-mercapto-6-methyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062574.png)
![(4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6062578.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B6062597.png)

![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6062604.png)
